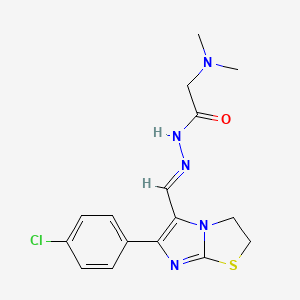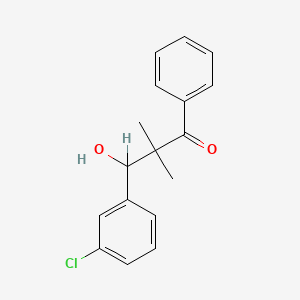
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique structure combining glycine, imidazo, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the p-chlorophenyl group. The final step involves the condensation of the intermediate with N,N-dimethylglycine hydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学研究应用
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
相似化合物的比较
Similar Compounds
Glycine derivatives: Other glycine-based compounds with different substituents.
Imidazo[2,1-b]thiazole derivatives: Compounds with variations in the imidazo[2,1-b]thiazole core structure.
N,N-dimethylglycine derivatives: Compounds featuring the N,N-dimethylglycine moiety with different functional groups.
Uniqueness
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to its specific combination of glycine, imidazo, and thiazole moieties, which confer distinct chemical and biological properties
属性
CAS 编号 |
102410-38-8 |
|---|---|
分子式 |
C16H18ClN5OS |
分子量 |
363.9 g/mol |
IUPAC 名称 |
N-[(E)-[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C16H18ClN5OS/c1-21(2)10-14(23)20-18-9-13-15(11-3-5-12(17)6-4-11)19-16-22(13)7-8-24-16/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)/b18-9+ |
InChI 键 |
PTMBCGCPVFBXMK-GIJQJNRQSA-N |
手性 SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1CCS2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1CCS2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)












